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Compound of Interest

Compound Name: Propylidene phthalide

Cat. No.: B7823277

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectral characteristics of a compound is paramount for its identification, purity
assessment, and structural elucidation. This technical guide provides a comprehensive
overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for Propylidene phthalide, a fragrance ingredient and valuable synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for Propylidene phthalide.
This information is crucial for the unambiguous identification and characterization of the
molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The *H NMR spectrum of Propylidene phthalide was acquired in
deuterated chloroform (CDCIs). The sample exists as a mixture of (E) and (Z) isomers, leading
to distinct sets of signals for each isomer.
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Chemical Shift o ] Assighment Assighment
Multiplicity Integration . .

(d) ppm (Major Isomer)  (Minor Isomer)

7.91-7.30 m 4H Aromatic protons  Aromatic protons

5.65 t 1H =CH-CH:z

t =CH-CH:

2.45 m 2H =CH-CH2-CHs =CH-CH2-CHs

1.15 t 3H -CH2-CHs -CH2-CHs

13C NMR (Carbon-13 NMR): The 3C NMR spectrum, also recorded in CDClIs, reveals the
carbon skeleton of the molecule.

Chemical Shift (8) ppm Carbon Type Assighment
167.0 C=0 Carbonyl
148.2 C Aromatic C-O
1341 CH Aromatic
129.8 C Aromatic
129.2 CH Aromatic
125.4 CH Aromatic
121.8 CH Aromatic
118.5 C C=CH

115.6 CH =CH

23.1 CH: -CHz2-CHs
13.9 CHs -CHs

Infrared (IR) Spectroscopy
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The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with the sample
prepared as a neat liquid, employing the Attenuated Total Reflectance (ATR) technique.[1]

Wavenumber (cm~?) Intensity Assignment

3070 Weak Aromatic C-H stretch
2965, 2935, 2875 Medium Aliphatic C-H stretch
1770 Strong C=0 stretch (lactone)
1685 Medium C=C stretch

1600, 1470 Medium Aromatic C=C stretch
1280 Strong C-O stretch (ester)
1040 Strong C-O stretch

Aromatic C-H bend (ortho-

750 Strong ) )
disubstituted)

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule.

miz Relative Intensity (%) Assighment

174 100 [M]* (Molecular lon)
145 80 [M - C2Hs]*

117 60 [M - C2Hs - COJ*

115 55 [CoH7]*

91 40 [C7H7]* (Tropylium ion)
76 30 [CeHa]*

Experimental Protocols
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Detailed methodologies are essential for the reproduction and verification of spectral data.

NMR Spectroscopy

A solution of Propylidene phthalide (approximately 10-20 mg) in deuterated chloroform
(CDCIs, ~0.7 mL) was prepared in a 5 mm NMR tube. *H and 3C NMR spectra were recorded
on a 400 MHz spectrometer. The chemical shifts were referenced to the residual solvent peak
of CDCls (0 = 7.26 ppm for *H and & = 77.16 ppm for 13C). For *H NMR, standard acquisition
parameters were used. For 3C NMR, a proton-decoupled sequence was employed to simplify
the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer.[1] A small drop of
neat Propylidene phthalide was placed directly onto the diamond crystal of the Attenuated
Total Reflectance (ATR) accessory. The spectrum was collected over the range of 4000-400
cm~! by co-adding 32 scans at a resolution of 4 cm~1. A background spectrum of the clean ATR
crystal was recorded prior to the sample analysis and automatically subtracted.[1]

Mass Spectrometry (MS)

Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer
(GC-MS) with an electron ionization (EI) source. A dilute solution of Propylidene phthalide in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The
compound was separated from the solvent and any impurities on a capillary column before
entering the mass spectrometer. The mass spectrum was recorded by scanning a mass-to-
charge (m/z) range of 40-500.

Data Interpretation and Structural Confirmation

The collective spectral data provides a cohesive and unambiguous confirmation of the structure
of Propylidene phthalide.
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Spectral Data Analysis Workflow for Propylidene Phthalide
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Caption: Workflow for the structural elucidation of Propylidene phthalide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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